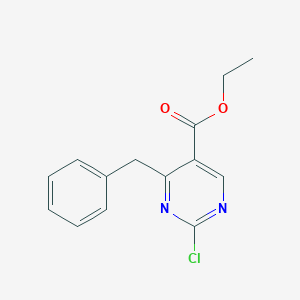![molecular formula C10H10N2O2 B8324703 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B8324703.png)
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine
Descripción general
Descripción
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an oxiranylmethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the oxiranylmethoxy group. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of aminopyrazole with a suitable aldehyde or ketone can form the pyrazolo[1,5-a]pyridine core, which is then reacted with an epoxide to introduce the oxiranylmethoxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxiranylmethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrazolo[1,5-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or as a component in organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s oxiranylmethoxy group can also participate in covalent bonding with target molecules, enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substituent groups.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is unique due to the presence of the oxiranylmethoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolo[1,5-a]pyridine derivatives and similar heterocyclic compounds .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10N2O2/c1-2-10(14-7-8-6-13-8)9-3-4-11-12(9)5-1/h1-5,8H,6-7H2 |
Clave InChI |
NOTCQSALJLFUFE-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC=CN3C2=CC=N3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
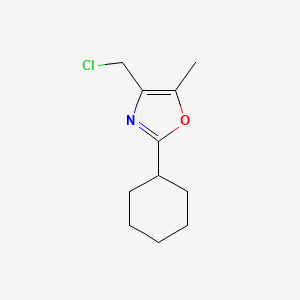
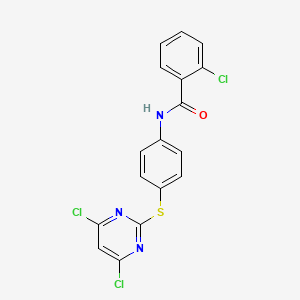
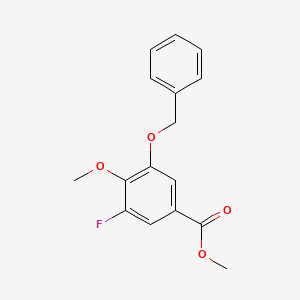
![2-(2-Methyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8324631.png)
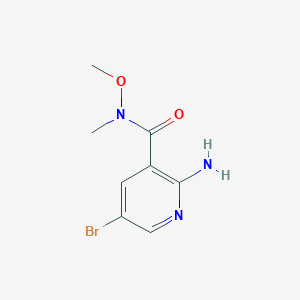
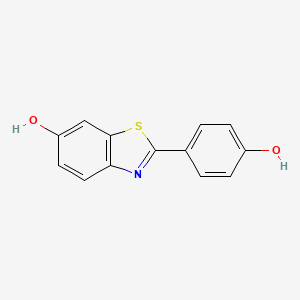
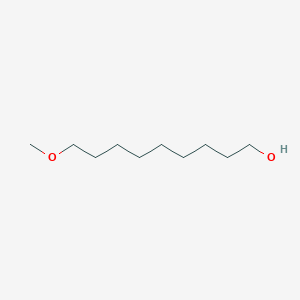
![Methyl 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8324651.png)
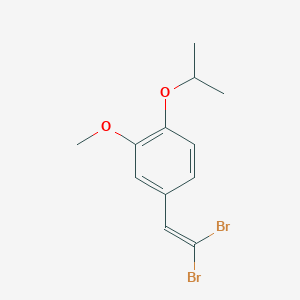
![(1R,5S)-3-azabicyclo[3.2.0]heptane](/img/structure/B8324671.png)
![N-(3-chlorophenyl)-3-((methylamino)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8324677.png)
![1-(2'-Chloroethyl)-2-methylnaphth[2,3-d]imidazole-4,9-dione](/img/structure/B8324681.png)
![7-Hydroxybenzo[b]thiophene-4-carbaldehyde](/img/structure/B8324697.png)
